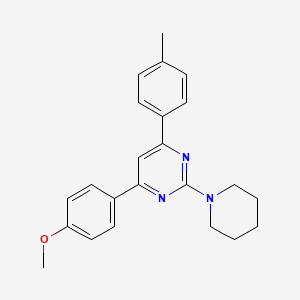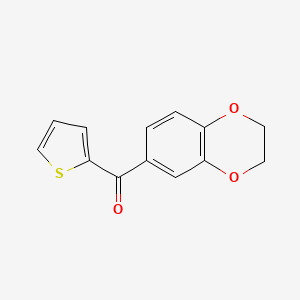![molecular formula C18H17N5O2 B6111096 2-PHENYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B6111096.png)
2-PHENYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a benzoyl group containing a tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine typically involves multiple steps, starting with the preparation of the tetrazole moiety. One common method is the cycloaddition reaction between an azide and a nitrile. The resulting tetrazole is then coupled with a benzoyl chloride derivative to form the benzoyl-tetrazole intermediate. This intermediate is subsequently reacted with a morpholine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反应分析
Types of Reactions
2-Phenyl-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenyl and benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzoyl group to a benzyl group.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions involving the tetrazole moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield benzoic acid derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
科学研究应用
2-Phenyl-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-Phenyl-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a tetrazole.
Benzoylmorpholine: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity.
Uniqueness
2-Phenyl-4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine is unique due to the presence of both the tetrazole and benzoyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from drug development to materials science, making
属性
IUPAC Name |
(2-phenylmorpholin-4-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(15-7-4-8-16(11-15)23-13-19-20-21-23)22-9-10-25-17(12-22)14-5-2-1-3-6-14/h1-8,11,13,17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNSEKSTLFQFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-{3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6111015.png)

![4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6111034.png)

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6111054.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)
![2-[[3-(1-Ethynylcyclohexyl)oxy-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B6111068.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6111077.png)
![2-[4-(azepan-1-ylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B6111081.png)

![1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one](/img/structure/B6111112.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B6111113.png)
![3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA](/img/structure/B6111115.png)
